molecular formula C23H24N4O2S2 B2474024 5-ethyl-6-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)pyrimidin-4(3H)-one CAS No. 922659-86-7

5-ethyl-6-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)pyrimidin-4(3H)-one

Cat. No. B2474024
CAS RN: 922659-86-7
M. Wt: 452.59
InChI Key: QLWKOXWNLRMAHF-UHFFFAOYSA-N
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Description

5-ethyl-6-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H24N4O2S2 and its molecular weight is 452.59. The purity is usually 95%.
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Scientific Research Applications

Biocidal Properties This compound shows promise in the field of biocides. Youssef et al. (2011) synthesized related heterocyclic systems, demonstrating excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).

Antitumor Activity Research by Temple et al. (1992) on structurally related pyridine derivatives indicated significant antitumor activity in mice, highlighting the potential of similar compounds as potent antimitotic agents (Temple et al., 1992).

Tuberculostatic Activity Titova et al. (2019) synthesized structural analogs for antituberculous applications, demonstrating the relevance of similar compounds in the treatment of tuberculosis (Titova et al., 2019).

Enzymatic Activity Enhancement Abd et al. (2008) prepared derivatives that showed a potent effect on increasing the reactivity of cellobiase, an enzyme, indicating the compound's potential in enzymatic activity modulation (Mohamed Abd & Gawaad Awas, 2008).

Antimicrobial Analysis Research by Tiwari et al. (2018) on chromone-pyrimidine coupled derivatives, including similar compounds, showed significant in vitro antibacterial and antifungal activities (Tiwari et al., 2018).

Anticancer and Anti-5-Lipoxygenase Agents Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities, indicating potential use as anticancer agents (Rahmouni et al., 2016).

Corrosion Inhibition Dohare et al. (2017) studied the corrosion inhibition properties of pyranpyrazole derivatives, similar to the compound , which suggests potential industrial applications in corrosion prevention (Dohare et al., 2017).

properties

IUPAC Name

5-ethyl-4-methyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-4-17-15(3)24-23(25-22(17)29)31-13-21(28)27-19(16-9-7-14(2)8-10-16)12-18(26-27)20-6-5-11-30-20/h5-11,19H,4,12-13H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWKOXWNLRMAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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